molecular formula C18H19N5O3S B11013346 N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-4-propyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-4-propyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

Cat. No.: B11013346
M. Wt: 385.4 g/mol
InChI Key: CQZACWVXOPOARL-UHFFFAOYSA-N
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Description

The compound N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-4-propyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide features a complex heterocyclic framework. Key structural elements include:

  • A 1,3,4-thiadiazole ring with a methyl substituent at position 5 and a Z-configuration imine bond.
  • A tetrahydropyrrolo[1,2-a]quinazoline core with 1,5-dioxo and propyl substituents.
  • A carboxamide group linking the thiadiazole and quinazoline moieties.

Properties

Molecular Formula

C18H19N5O3S

Molecular Weight

385.4 g/mol

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dioxo-4-propyl-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide

InChI

InChI=1S/C18H19N5O3S/c1-3-10-22-15(25)12-6-4-5-7-13(12)23-14(24)8-9-18(22,23)16(26)19-17-21-20-11(2)27-17/h4-7H,3,8-10H2,1-2H3,(H,19,21,26)

InChI Key

CQZACWVXOPOARL-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=NN=C(S4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-4-propyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the thiadiazole moiety and the carboxamide group. Key steps may include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Thiadiazole Moiety: This step involves the reaction of the quinazoline intermediate with thiadiazole precursors under specific conditions.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-4-propyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce various reduced quinazoline derivatives.

Scientific Research Applications

N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-4-propyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Mechanism of Action

The mechanism of action of N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-4-propyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Thiadiazole-Containing Carboxamides

Compounds such as AL56 and AL34 () share the (Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene group but differ in their core structures:

  • AL56 : Features a benzenesulfonamide linked to a trioxotetrahydropyrimidine group. Observed activity: 0.2920 (Predicted: 0.2939).
  • AL34: Contains a hydroxybenzylidene-aminobenzenesulfonamide moiety. Observed activity: 0.5644 (Predicted: 0.5212).

Comparison Insights :

  • The target compound’s tetrahydropyrroloquinazoline core may enhance rigidity and π-π stacking compared to AL56’s flexible trioxotetrahydropyrimidine. This could improve binding affinity but reduce solubility.
  • AL34’s higher observed activity (0.5644 vs. AL56’s 0.2920) suggests that electron-rich aromatic systems (e.g., hydroxybenzylidene) enhance activity over sulfonamide-based scaffolds .

Heterocyclic Carboxamide Derivatives

lists analogs like 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide , which replaces the thiadiazole with a thiazole ring.

Key Differences :

  • Thiadiazole vs. Thiazoles, being less polar, may improve membrane permeability.
  • Core Structure : The target’s tetrahydropyrroloquinazoline offers a larger aromatic surface area than pyrrolidine, favoring interactions with hydrophobic enzyme pockets .

Pyrazole Carboxamides

describes N-benzyl-N-hydroxy-1-arylpyrazole carboxamides , synthesized using EDCI/HOBt coupling.

Structural Contrast :

  • The target compound’s quinazoline-thiadiazole fusion introduces greater complexity compared to simpler pyrazole cores. This likely necessitates multi-step synthesis (e.g., cyclization for the quinazoline ring) .
  • Pyrazole carboxamides prioritize substituent diversity (e.g., aryl groups), while the target compound’s activity may hinge on conformational restraint from the fused rings.

Data Table: Comparative Analysis of Analogous Compounds

Compound Name Core Structure Key Substituents Observed Value Predicted Value
Target Compound Quinazoline-Thiadiazole Fusion Propyl, 1,5-dioxo N/A N/A
AL56 Benzenesulfonamide Trioxotetrahydropyrimidine 0.2920 0.2939
AL34 Benzenesulfonamide Hydroxybenzylidene 0.5644 0.5212
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide Pyrrolidine Benzodioxin, Thiazole N/A N/A

Research Implications

  • Activity Trends : Thiadiazole-containing compounds (e.g., AL56, target) show moderate activity, while AL34’s hydroxybenzylidene group suggests that electron-donating substituents enhance potency .
  • Synthetic Complexity : The target compound’s fused rings likely require advanced cyclization strategies compared to linear analogs like pyrazole carboxamides .
  • Solubility vs. Binding : Bulky cores (quinazoline) may hinder solubility but improve target engagement, a trade-off critical for drug development.

Biological Activity

The compound N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-4-propyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C12H15N3O3S
  • Molecular Weight : 281.33 g/mol
  • CAS Number : 946340-62-1

Structural Characteristics

The compound features a thiadiazole ring which is known for its diverse biological activities. The presence of the dioxo and tetrahydropyrroloquinazoline moieties contributes to its potential pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties against various pathogens. For instance, compounds with similar structural motifs have shown activity against:

  • Bacteria : Effective against strains such as Staphylococcus aureus and Escherichia coli.
  • Fungi : Demonstrated antifungal activity against Candida albicans and Aspergillus niger with minimum inhibitory concentrations (MIC) ranging from 3.92 to 4.23 mM .

Anticancer Properties

Thiadiazole derivatives have been investigated for their anticancer potential. A study highlighted the effectiveness of related compounds in inhibiting cancer cell proliferation in various cancer lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the thiadiazole ring can significantly influence biological activity. Key findings include:

  • Electron-Withdrawing Groups : The introduction of groups such as nitro or halogens enhances antibacterial activity .
  • Hydrophobic Substituents : Increasing lipophilicity through substitutions improves membrane permeability and bioactivity.

Case Studies

  • Antimicrobial Efficacy : A study on thiadiazole derivatives indicated that a specific compound exhibited an MIC of 1.95 μg/mL against Micrococcus luteus, outperforming traditional antibiotics .
  • Anticancer Activity : In vitro studies demonstrated that certain derivatives induced significant apoptosis in cancer cell lines, with IC50 values as low as 0.5 μg/mL against Mycobacterium tuberculosis .

Summary of Findings

Biological ActivityMIC/IC50 ValuesPathogens/Cell Lines
Antibacterial1.95 μg/mLMicrococcus luteus
Antifungal3.92–4.23 mMCandida albicans, Aspergillus niger
Anticancer0.5 μg/mLVarious cancer cell lines

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